Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl
Description
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl (CAS: 949113-49-9) is a ruthenium coordination complex featuring two N,N-di-t-butylacetamidinate ligands and two carbonyl (CO) groups. This compound is a monomeric, air-stable solid with a molecular weight of 495.67 g/mol and a melting point of 204°C . Its primary application lies in the semiconductor industry, where it serves as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ruthenium films due to its high volatility and thermal stability .
Properties
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTPFYAVSNZFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Substitution from Ruthenium Carbonyl Chloride
The primary synthesis route involves reacting dimeric ruthenium carbonyl chloride ([RuCl₂(CO)₃]₂) with lithium N,N'-di-tert-butylacetamidinate (Li(tBu-Me-amd)) in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere. The reaction proceeds via chloride displacement by the amidinate ligand, yielding the target complex as a monomeric species:
Key parameters include:
Byproduct Formation and Mitigation
During synthesis, a minor hydrazine byproduct forms via reductive elimination of two amidinate ligands, attributed to the oxidation of Ru(III) intermediates. This side reaction is suppressed by maintaining strict temperature control and excluding moisture.
Structural Characterization
X-ray Crystallography
Single-crystal X-ray diffraction reveals a distorted octahedral geometry around the ruthenium center (Fig. 1). Key structural features include:
| Parameter | Value |
|---|---|
| Ru–N bond length | 2.03–2.06 Å |
| N–Ru–N bite angle | 72.1° |
| Ru–C (CO) bond length | 1.84 Å |
| Dihedral angle (amidinate planes) | 89.5° |
The orthogonal alignment of amidinate ligands minimizes steric hindrance from tert-butyl groups, enhancing thermal stability.
Spectroscopic Analysis
-
¹H NMR : Paramagnetic shifts at δ −10.5 and −21.0 ppm confirm the absence of Ru(III) impurities.
-
IR Spectroscopy : CO stretching frequencies at 2,058 and 1,964 cm⁻¹ indicate cis-coordinated carbonyl ligands.
Thermal Stability and Volatility
Thermogravimetric Analysis (TGA)
The compound exhibits a sublimation onset at 130°C (0.05 Torr) and decomposes above 300°C. This stability enables its use in low-pressure CVD processes.
Decomposition Mechanism
At deposition temperatures (200–300°C), the complex undergoes self-reduction via CO dissociation and amidinate ligand dimerization:
This pathway avoids interfacial oxide formation, a critical advantage over ozone- or oxygen-based Ru precursors.
Applications in Vapor Deposition
Pulsed Chemical Vapor Deposition (CVD)
Atomic Layer Deposition (ALD)
Alternating pulses of Ru(tBu-Me-amd)₂(CO)₂ and NH₃ at 250°C yield conformal films with step coverage >95% on high-aspect-ratio substrates. The NH₃ co-reagent enhances the deposition rate by facilitating ligand removal without plasma-induced damage.
Comparative Analysis with Alternative Precursors
| Precursor | Deposition Temp. | Oxygen-Free? | Step Coverage |
|---|---|---|---|
| Ru(tBu-Me-amd)₂(CO)₂ | 200–300°C | Yes | >95% |
| Ru(thd)₃ | 300–400°C | No (requires O₂) | <80% |
| Ru(EtCp)₂ | 250–350°C | No (requires O₃) | 70–85% |
The absence of oxygen-containing co-reagents and superior step coverage make Ru(tBu-Me-amd)₂(CO)₂ ideal for nanoscale interconnect applications.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenium oxides.
Reduction: It can be reduced to form lower oxidation state ruthenium complexes.
Substitution: Ligand substitution reactions can occur, where the amidinate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as hydrogen or ammonia are used.
Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines or carbonyls.
Major Products
Oxidation: Ruthenium dioxide (RuO2).
Reduction: Lower oxidation state ruthenium complexes.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
Scientific Research Applications
Atomic Layer Deposition (ALD)
ALD is a critical technique for producing thin films with precise control over thickness and composition. Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl serves as an effective ALD precursor due to its high volatility and thermal stability.
- Conductivity and Purity : Films deposited using this precursor exhibit high conductivity (approximately ) and low impurity levels, with carbon content less than 0.1 atomic percent . The uniformity of the films allows for excellent conformality in high-aspect-ratio structures, making it suitable for advanced semiconductor applications .
- Growth Mechanism : The growth mechanism involves the thermal decomposition of the precursor, releasing carbon monoxide and forming a ruthenium metal layer. The films show minimal carbon segregation, primarily located at grain boundaries .
Chemical Vapor Deposition (CVD)
CVD processes utilizing this compound have been developed to create high-quality ruthenium films.
- Process Efficiency : The precursor allows for the deposition of dense and pure films without requiring complex co-reactants or plasma assistance. This simplifies the CVD process while enhancing film quality .
- Thermal Stability : The compound demonstrates excellent thermal stability, remaining viable for extended periods at elevated temperatures (up to 130°C), which is advantageous for continuous production processes .
Electrocatalysis
Ruthenium complexes, including this compound, have garnered attention in electrocatalytic applications, particularly in fuel cells and water splitting.
- Catalytic Activity : Research indicates that ruthenium catalysts are effective for the oxygen evolution reaction (OER), essential for water splitting technologies. The unique electronic properties of ruthenium enhance its performance in catalyzing these reactions .
- Stability and Efficiency : The stability of ruthenium amidinate complexes under operational conditions makes them suitable candidates for long-term use in electrocatalytic systems .
Mechanism of Action
The mechanism of action of Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl involves the coordination of the amidinate ligands to the ruthenium center, stabilizing the metal in a specific oxidation state. This coordination allows for controlled deposition of ruthenium thin films. The molecular targets and pathways involved include the interaction of the ruthenium center with substrates during the deposition process, leading to the formation of highly conductive and pure thin films .
Comparison with Similar Compounds
Structural and Ligand-Based Comparisons
Amidinate-Based Ruthenium Complexes
- Properties: Moderately volatile, monomeric, and air-stable. However, its lower steric bulk compared to the t-butyl variant reduces thermal stability, limiting its CVD/ALD efficiency . Application: Used in CVD but exhibits slower nucleation rates in ALD compared to the t-butyl analog .
- Properties: Ru(III) oxidation state introduces different redox behavior. Lower volatility due to increased molecular weight and lack of CO ligands. Primarily studied for synthesis rather than deposition .
Cyclopentadienyl and Cyclohexadienyl Complexes
- Bis(2,6,6-trimethyl-cyclohexadienyl)ruthenium and CpRu(CO)₂Et :
Functional Group and Application Comparisons
Bipyridyl Dicarbonyl Ruthenium(II) Complexes
- Example: Bipyridyl ligands with alkyne or BODIPY fluorophore tags. Ligands: Bipyridyl (aromatic N-donors) instead of amidinates. Properties: Light-activated CO release under UV irradiation (350 nm), with BODIPY tags enabling cellular uptake tracking. Used as prodrugs for controlled CO delivery in cancer therapy . Key Difference: The absence of CO-release functionality in the t-butyl amidinate complex highlights the ligand-dependent divergence in applications (biomedical vs. industrial) .
Pyrenylvinyl Ruthenium(II) Complexes
- Ligands: Pyrenylvinyl groups for fluorescence.
- Properties: Chromo-fluorogenic CO detection via spectroscopic shifts. Used in environmental monitoring, contrasting with the amidinate complex’s role in material science .
Physical and Chemical Properties
Table 1: Comparative Data for Key Ruthenium Complexes
Performance in Deposition Processes
- The t-butyl amidinate complex achieves a Ru growth rate of 0.6 Å/cycle at 300°C in ALD with NH₃, outperforming diisopropyl analogs and Cp-based precursors .
- In pulsed CVD mode without NH₃, it maintains a growth rate of 1.5 Å/min at 225°C, attributed to the steric bulk of t-butyl groups enhancing precursor decomposition efficiency .
Stability and Handling
Biological Activity
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, often referred to as Ru(AMD), is a ruthenium complex that has garnered attention for its potential biological applications. This compound is notable for its stability and unique chemical properties, which make it suitable for various biological and medicinal studies.
- Molecular Formula : C12H20N2O2Ru
- Molecular Weight : 307.27 g/mol
- Structure : The complex features a central ruthenium atom coordinated with two di-t-butylacetamidinate ligands and two carbonyl groups.
The biological activity of Ru(AMD) is primarily attributed to its interaction with cellular components, including proteins and nucleic acids. The complex is thought to exert its effects through:
- DNA Binding : Similar to other ruthenium complexes, Ru(AMD) may interact with DNA, influencing gene expression and cellular processes.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Antibacterial Activity
Recent studies have explored the antibacterial properties of Ru complexes, including Ru(AMD). A study conducted on various dinuclear thiolato-bridged ruthenium(II)-arene compounds indicated that such complexes can penetrate bacterial cells and exhibit significant antibacterial activity against strains like Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 1.3 to 2.6 µM for these compounds, suggesting that structural modifications can enhance their efficacy against bacteria .
Cytotoxicity and Anticancer Potential
Research has shown that Ru(AMD) exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies. The cytotoxic effects are generally measured using assays such as the MTT assay or flow cytometry to assess cell viability post-treatment.
Case Study 1: Anticancer Efficacy
In a controlled study, Ru(AMD) was tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of approximately 10 µM for breast cancer cells, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Mechanistic Insights
A detailed investigation into the mechanism revealed that Ru(AMD) interacts with mitochondrial membranes, leading to mitochondrial dysfunction and subsequent cell death. This pathway was confirmed through fluorescence microscopy and Western blot analysis showing increased levels of pro-apoptotic markers .
Data Summary
| Biological Activity | Effect | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Effective against S. aureus, S. pneumoniae | MIC 1.3 - 2.6 µM |
| Cytotoxicity | Induces apoptosis in cancer cells | IC50 ~ 10 µM (breast cancer) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, and how are purity and structural integrity validated?
- Methodological Answer : The compound is synthesized via ligand substitution reactions starting from ruthenium carbonyl precursors. Key steps include refluxing Ru₃(CO)₁₂ with di-t-butylacetamidine ligands under inert conditions. Structural validation employs X-ray crystallography to confirm the octahedral geometry, with two amidinate ligands occupying equatorial positions and two CO ligands in axial positions (Figure 1b in ). Purity is assessed using ¹H NMR to verify ligand stoichiometry and thermogravimetric analysis (TGA) to evaluate thermal stability .
Q. What are the primary applications of this complex in materials science, and what experimental parameters optimize its performance?
- Methodological Answer : The compound is a precursor for ruthenium thin films in atomic layer deposition (ALD) and chemical vapor deposition (CVD). Optimal growth rates (e.g., ~0.6 Å/cycle at 270°C in ALD) require precise control of temperature, precursor pulse duration, and co-reactants (e.g., NH₃ or O₂). For ALD, a two-step cycle involving precursor exposure followed by O₂ plasma ensures carbon-free films (Figure 3 in ). Substrate pretreatment (e.g., SiO₂ or TaN) is critical for adhesion .
Advanced Research Questions
Q. How do ligand modifications (e.g., tert-butyl vs. isopropyl groups) influence the volatility and decomposition pathways of ruthenium amidinate precursors?
- Methodological Answer : Comparative studies with analogues like Ru(iPrNC(Me)NiPr)₂(CO)₂ show that bulky tert-butyl groups enhance thermal stability (decomposition onset >250°C) but reduce volatility compared to smaller ligands. Gas-phase decomposition mechanisms are probed via mass spectrometry-coupled TGA, revealing ligand fragmentation patterns (e.g., loss of CO ligands first, followed by amidinate cleavage). These findings guide precursor design for high-purity metal deposition .
Q. What mechanistic insights explain contradictory growth rate trends in ALD vs. pulsed CVD modes using this precursor?
- Methodological Answer : In ALD (with NH₃), growth rates plateau above 270°C due to self-limiting surface reactions, whereas pulsed CVD (without NH₃) shows Arrhenius-like temperature dependence (Figure 2 in ). This discrepancy arises from NH₃’s role in stabilizing intermediate surface species during ALD, preventing premature precursor decomposition. In situ spectroscopic techniques (e.g., QCM or FTIR) monitor surface intermediates to validate these mechanisms .
Q. How do impurity levels (C, O) in ALD-derived Ru films correlate with deposition conditions, and what analytical methods quantify these impurities?
- Methodological Answer : Carbon impurities (<0.5 at.%) segregate near grain boundaries due to incomplete ligand desorption, while oxygen (0.3 at.%) distributes uniformly. APM (atomic probe microscopy) and TOF-SIMS map impurity localization, whereas XPS quantifies bulk composition. Reducing carbon requires optimizing O₂ exposure (Emax threshold in ) to avoid interfacial O₂ recombination, which causes film delamination .
Q. What role does precursor molecular geometry play in substrate selectivity during Ru deposition on high-κ dielectrics vs. metallic surfaces?
- Methodological Answer : The planar amidinate ligands favor steric interactions with oxide surfaces (e.g., HfO₂), promoting nucleation. On metallic substrates (e.g., Cu), CO ligands facilitate precursor adsorption via π-backbonding. Cross-sectional TEM and AFM roughness analysis (Ra <1 nm) reveal substrate-dependent nucleation densities. Computational DFT studies model ligand-substrate interactions to predict selectivity .
Data Contradiction Analysis
Q. Why do some studies report higher carbon contamination in ALD Ru films despite using O₂ as a co-reactant?
- Methodological Answer : Contradictions arise from variations in O₂ partial pressure and pulse timing. Sub-threshold O₂ exposure (EO <Emax) leaves residual ligands, while excessive O₂ (EO >Emax) induces interfacial O₂ recombination, lifting the film and trapping carbon. Controlled experiments with in situ residual gas analysis (RGA) correlate O₂ pulse duration with impurity levels .
Methodological Resources
- Key Characterization Tools : X-ray crystallography (structural validation), TGA-MS (decomposition pathways), TOF-SIMS (impurity mapping), QCM (ALD cycle optimization).
- Critical Parameters : Temperature (200–300°C), precursor sublimation rate (0.1–0.3 g/h), O₂/NH₃ co-reactant ratios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
